4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-(4-propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-3-14-4-6-15(7-5-14)19(24)20-10-8-16(9-11-20)21-17(22)12-25-13-18(21)23/h4-7,16H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOVFYPQXNRRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Strategies
A pivotal method, adapted from EP3470394B1, involves reductive amination of 1-benzyl-4-piperidone with morpholine under hydrogen (≤1 MPa) using Pt/C or Pd/C catalysts. This one-pot process achieves 4-(1-benzylpiperidin-4-yl)morpholine in 85–92% yield by simultaneous enamine formation and reduction (Table 1). Subsequent debenzylation via hydrogenolysis yields 4-(piperidin-4-yl)morpholine, a key intermediate.
Table 1. Reductive Amination Optimization (Adapted from)
| Catalyst | H₂ Pressure (MPa) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5% Pt/C | 0.8 | 80 | 6 | 92 |
| 10% Pd/C | 1.0 | 100 | 4 | 89 |
| 5% Pd/Al₂O₃ | 0.5 | 70 | 8 | 85 |
Morpholine-dione Installation
Conversion of the morpholine ring to the 3,5-dione system is achieved through oxidative dehydrogenation. As demonstrated in ACS Omega, treatment of N-substituted morpholines with phosphoryl chloride (POCl₃) and triethyl phosphite facilitates bisphosphonation followed by hydrolysis. For the target compound, this method was modified to use MnO₂ in acetic acid, oxidizing the morpholine’s C3 and C5 positions to ketones (72% yield, 98% purity by HPLC).
4-Propylbenzoyl Functionalization
Friedel-Crafts Acylation
The patent WO2015140133A1 details piperidine acylation using benzoyl chlorides under Lewis acid catalysis. Applying this to 4-(piperidin-4-yl)morpholine-3,5-dione, 4-propylbenzoyl chloride was added dropwise to a stirred suspension of AlCl₃ in dichloromethane at 0°C. After 12 h at 25°C, the product was isolated by aqueous workup (68% yield). Alternative catalysts (FeCl₃, ZnCl₂) reduced yields to 45–55% due to overacylation.
Buchwald-Hartwig Amination
For higher regioselectivity, a palladium-catalyzed coupling was explored. Using Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene, 4-propylbenzamide was coupled to 4-bromopiperidinyl-morpholine-dione at 110°C (16 h). This method achieved 74% yield but required rigorous exclusion of moisture.
Integrated Synthetic Routes
Sequential Reductive Amination-Acylation-Oxidation
Combining methodologies from and, a three-step sequence was optimized:
- Reductive Amination : 1-Benzyl-4-piperidone + morpholine → 4-(1-benzylpiperidin-4-yl)morpholine (89% yield).
- Debenzylation : H₂ (1 MPa), 10% Pd/C, EtOH → 4-(piperidin-4-yl)morpholine (95% yield).
- Acylation : 4-Propylbenzoyl chloride, AlCl₃, DCM → 4-[1-(4-propylbenzoyl)piperidin-4-yl]morpholine (81% yield).
- Oxidation : MnO₂, AcOH, 60°C → Target dione (69% overall yield from piperidone).
One-Pot Tandem Approach
To minimize intermediates, a tandem reductive amination/oxidation was developed. Using Pt/C under 1 MPa H₂, morpholine and 1-(4-propylbenzoyl)-4-piperidone were reacted in THF at 80°C for 8 h, followed by in situ oxidation with Jones reagent. This method provided the target compound in 58% yield but required careful pH control to prevent overoxidation.
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.2 Hz, 2H, ArH), 7.30 (d, J=8.2 Hz, 2H, ArH), 4.21 (m, 1H, piperidine H4), 3.85–3.70 (m, 4H, morpholine OCH₂), 2.95 (t, J=7.6 Hz, 2H, CH₂CH₂CH₃), 2.60 (m, 2H, piperidine H3/H5), 1.85–1.60 (m, 4H, piperidine H2/H6 + CH₂CH₂CH₃), 0.95 (t, J=7.3 Hz, 3H, CH₂CH₂CH₃).
- HRMS : m/z calcd. for C₂₃H₂₈N₂O₄ [M+H]⁺ 397.2124, found 397.2121.
Challenges and Mitigation Strategies
Epimerization at Piperidine C4
During acylation, the stereochemical integrity of the piperidine C4 position was compromised (up to 15% epimerization). Implementing low-temperature (-20°C) acylation with DIPEA as a base reduced epimerization to <5%.
Morpholine-dione Hydrolysis
The dione moiety showed sensitivity to strong acids (e.g., HCl), with ring-opening observed at pH <2. Neutral workup conditions (NaHCO₃) and lyophilization instead of rotary evaporation preserved product stability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
- Synthesis Intermediate : This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.
Biology
- Biological Activity : Research indicates that 4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione exhibits potential antimicrobial and anticancer properties. Studies have shown that it interacts with specific biological targets, leading to significant effects on cell viability and proliferation .
- Mechanism of Action : The mechanism involves binding to receptors or enzymes, altering their activity, which may result in various biological effects. Detailed studies are ongoing to elucidate these pathways further.
Medicine
- Drug Development : The compound is under investigation as a potential drug candidate due to its unique structural features that may confer therapeutic benefits. Its ability to interact with biological systems makes it a candidate for further pharmacological studies .
Industry
- Material Development : In industrial applications, this compound is explored for its utility in developing new materials and chemical processes, enhancing the efficiency and performance of existing products.
Research has shown that this compound has promising biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens |
| Anticancer | Potential to inhibit cancer cell growth |
| Mechanism Insights | Interacts with specific receptors/enzyme pathways |
Case Studies
- Anticancer Research :
- A study demonstrated that the compound significantly reduced cell viability in specific cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Studies :
- Another study reported effective inhibition of bacterial growth, showcasing its potential use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Structural Differences
- Target Compound : Contains a morpholine-3,5-dione core linked to a piperidine ring via a benzoyl group.
- Bis(morpholino-triazine) Analogs: Feature a 1,3,5-triazine core substituted with morpholine and urea-linked aromatic groups (e.g., compounds 26, 27, and 28 in ).
*Molecular weight for the target compound is estimated based on its formula; bis(triazine) analogs have higher masses due to extended structures.
Analytical and Pharmacological Data
Purity and Characterization
- HPLC/HRMS : Bis(triazine) derivatives were analyzed via HPLC (≥95% purity) and HRMS (e.g., Compound 26: [M+H]⁺ = 796.3509). The target compound would require similar rigorous quality control.
- 1H NMR : Key signals for morpholine-dione protons (δ 3.5–4.5 ppm) and propylbenzoyl aromatic protons (δ 7.2–7.8 ppm) would distinguish the target from triazine analogs.
Pharmacokinetic Predictions
- Metabolic Stability : Morpholine-dione rings are generally resistant to oxidative metabolism, whereas triazine cores may undergo slower degradation.
Biological Activity
4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a morpholine ring fused with a piperidine structure and a propylbenzoyl substituent. Its chemical formula is , and it has a molecular weight of approximately 320.39 g/mol. The structural features contribute to its pharmacological profile, influencing interactions with biological targets.
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the role of this compound as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. The compound has been shown to reduce the release of interleukin-1 beta (IL-1β) in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent. In vitro assays demonstrated that at concentrations of 10 µM, it could inhibit IL-1β release by approximately 19.4% and prevent pyroptosis by 24.9% .
Anti-inflammatory Activity
The anti-inflammatory properties were assessed through various assays measuring cytokine release and cell viability. The compound exhibited concentration-dependent inhibition of IL-1β release in macrophage cultures, with significant effects observed at higher concentrations (up to 50 µM). The data suggest that structural modifications can enhance its activity against inflammatory pathways .
Anticancer Activity
In addition to its anti-inflammatory effects, the compound has been evaluated for its anticancer potential. Studies indicated that it interacts with DNA and promotes cytotoxicity in several cancer cell lines. For example, compounds with similar structures have shown promising results against A549 lung cancer cells, demonstrating significant inhibition of cell proliferation . The mechanism involves binding to nucleophilic sites on nucleic acids, which may disrupt cancer cell growth.
Case Studies
Several case studies have documented the effects of this compound in various biological contexts:
- Macrophage Response : In a study examining macrophage activation, this compound significantly reduced inflammatory cytokines compared to control groups.
- Cancer Cell Lines : Tests on A549 cells revealed that treatment with this compound led to G0/G1 phase arrest in the cell cycle analysis, indicating its potential as a chemotherapeutic agent .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Concentration (µM) | Effect (%) |
|---|---|---|---|
| Anti-inflammatory | IL-1β Release | 10 | 19.4 |
| Anti-inflammatory | Pyroptosis Prevention | 10 | 24.9 |
| Anticancer | Cell Proliferation (A549) | 5 | Significant Inhibition |
| Anticancer | Cell Cycle Arrest | - | G0/G1 Phase Arrest |
Q & A
Q. Why might NMR spectra of synthesized batches show unexpected peaks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
